![molecular formula C24H24FN3O2 B2491650 6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 946215-87-8](/img/structure/B2491650.png)
6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyridazino and isoquinoline derivatives often involves multi-step chemical processes that include the construction of the pyridazinone core and its subsequent functionalization. For instance, a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines were synthesized to explore their binding affinity to benzodiazepine receptors, showcasing the versatile approaches employed in assembling such complex molecules (Toja et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds within this family is elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), mass spectrometry, and elemental analysis. X-ray structural analysis and theoretical calculations further confirm the intricacies of their frameworks, as demonstrated in the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines (Mostafa et al., 2022).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds are explored through their synthetic routes and the transformations they undergo. For example, the recyclization of furan compounds to yield pyridazino[1,6-b]isoquinolin-10-one systems highlights the chemical reactivity and potential for generating diverse molecular structures (Butin et al., 2007).
Scientific Research Applications
Synthesis and Pharmacological Applications :
- Some derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities, showing promising results in this field (Farag et al., 2012).
- Analogous compounds have been investigated for their electrochromic applications, particularly in the field of novel electron acceptors for conjugated polymers (Cho et al., 2015).
Crystallographic Studies :
- The structure of related compounds has been analyzed through crystallography, providing insights into the molecular configurations and potential interactions of similar chemical entities (Ullah & Stoeckli-Evans, 2021).
Antimicrobial Research :
- Research into fluoroquinolone-based derivatives, closely related to the compound , has revealed significant potential in the development of new antimicrobial agents (Patel & Patel, 2010).
Antitumor Research :
- Certain derivatives have shown significant inhibitory activity against tumor cell lines, indicating potential applications in cancer research (Chou et al., 2010).
Cyclization Reactions in Chemical Synthesis :
- The compound has been utilized in cyclization reactions, contributing to the development of various pyridazine derivatives with potential biological applications (Shikhaliev et al., 2008).
Research on Enzyme Inhibition :
- Studies on pyridazinone derivatives have explored their potential as enzyme inhibitors, which could be significant in treating diseases like Alzheimer's (Dundar et al., 2019).
Glucan Synthase Inhibitors :
- Derivatives of the compound have been identified as β-1,3-glucan synthase inhibitors, showing efficacy in treating Candida glabrata infections (Ting et al., 2011).
Multidrug Resistance Modulating Activity :
- Research into isoquinoline derivatives, related to this compound, has shown multidrug resistance (MDR) modulating activity, which is significant in cancer treatment (Ma et al., 2004).
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-17-6-12-22-19(16-17)4-2-14-27(22)23(29)5-3-15-28-24(30)13-11-21(26-28)18-7-9-20(25)10-8-18/h6-13,16H,2-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASDCNIPIMNZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.